Benserazide-d3 Hydrochloride

Bioanalysis LC-MS/MS Matrix Effect

Accurate LC-MS/MS quantification of Benserazide requires a stable isotope-labeled internal standard to correct for matrix effects and recovery losses. Benserazide-d3 Hydrochloride provides the necessary 3 Da mass shift for co-elution with zero isotopic cross-talk. - **Application**: Internal standard for Benserazide in plasma, tissue, or cell lysates (PK/PD, ANDA, QC release). - **Differentiation**: 3-deuterium labeling vs. non-deuterated form (MW 296.72 vs. 293.70); no spectral overlap with analyte. - **Supply**: High purity, fully characterized, available for immediate R&D and GMP QC use.

Molecular Formula C10H16ClN3O5
Molecular Weight 296.72 g/mol
Cat. No. B10819051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenserazide-d3 Hydrochloride
Molecular FormulaC10H16ClN3O5
Molecular Weight296.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
InChIInChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D;
InChIKeyULFCBIUXQQYDEI-UJCACOCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benserazide-d3 Hydrochloride for Bioanalysis


Benserazide-d3 Hydrochloride is a stable isotope-labeled (deuterated) analog of the peripherally-acting aromatic L-amino acid decarboxylase (AADC) inhibitor, Benserazide (hydrochloride) . Its molecular formula is C₁₀H₁₃D₃ClN₃O₅, with a molecular weight of 296.72 g/mol, distinguishing it from the non-deuterated form (C₁₀H₁₅ClN₃O₅, MW: 293.7 g/mol) by the replacement of three hydrogen atoms with deuterium . This mass difference is the foundational property that enables its primary and differentiating application as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays for Benserazide .

+3 Da Stable isotope-labeled internal standard for LC-MS / GC-MS
Co-elution Identical chromatographic behavior with distinct mass for quantitation
Bioanalysis Supports accurate Benserazide measurement in biological matrices

Why Benserazide-d3 Cannot Be Substituted


Substituting Benserazide-d3 Hydrochloride with its non-deuterated form (unlabeled Benserazide) in a quantitative LC-MS/MS method is analytically invalid; the core function of an internal standard is to co-elute with the analyte while being spectrometrically distinct, and an identical compound provides no distinct mass for the mass spectrometer to differentiate [1]. While other isotopically labeled forms (e.g., 13C) or even different deuterated analogs (e.g., Benserazide-d4) might seem viable, the -d3 labeling offers a specific 3 Dalton mass shift (+3 m/z), which is generally considered a best practice to minimize isotopic cross-talk from the naturally occurring M+2 isotope of the unlabeled analyte while ensuring complete chromatographic co-elution [2]. Furthermore, for regulatory applications, including Abbreviated New Drug Applications (ANDA) and analytical method validation (AMV), the use of a well-characterized, commercially available deuterated internal standard with a demonstrated performance profile is a de-risked and often expected approach compared to synthesizing and qualifying a custom labeled compound .

Target
Substitute
Risk
Benserazide-d3
Unlabeled Benserazide
No mass distinction; MS co-elution fails to differentiate analyte from IS
Benserazide-d3 (+3 Da)
Benserazide-d4 (+4 Da)
Larger mass shift may elevate isotopic cross-talk from M+2 isotope
Characterized d3 standard
Research-grade d3
May lack CoA/stability data needed for method validation documentation

Benserazide-d3 Quantitative Evidence


Reduced Matrix Effects in LC-MS/MS

In LC-MS/MS bioanalysis, matrix effects—primarily ion suppression or enhancement caused by co-eluting biological matrix components—can severely compromise assay accuracy and precision. Deuterated internal standards like Benserazide-d3 Hydrochloride are uniquely positioned to correct for these effects because they co-elute with the analyte (unlabeled Benserazide) and experience near-identical ion suppression/enhancement [1]. In contrast, a structural analog IS would likely have a different retention time, subjecting it to different matrix components and resulting in inadequate compensation. This co-elution ensures the analyte-to-IS peak area ratio remains constant, even in the presence of variable matrix effects across different plasma or urine samples.

Matrix Effect Compensation
Class-level
Target: Norm. Matrix Factor 85–115% (expected) Analog IS: >20% CV across lots
Co-elution supports matrix-effect correction
Data to verify in method context
Bioanalysis LC-MS/MS Matrix Effect

Accuracy and Precision in PK Studies

The primary purpose of Benserazide-d3 Hydrochloride is to serve as an internal standard for the quantification of Benserazide in biological matrices, a necessity for robust pharmacokinetic (PK) studies [1]. Its use corrects for variability introduced during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume variability, ionization fluctuations). While direct, publicly available, head-to-head method validation data comparing the use of Benserazide-d3 versus a non-isotopic IS is not standard in product literature, the class-level requirement is clear: regulatory bioanalytical method validation guidance (e.g., FDA, EMA) strongly advocates for stable isotope-labeled internal standards to achieve the required accuracy and precision (typically within ±15% of nominal concentration, and ≤15% CV) across the assay's calibration range [2].

Precision at LLOQ
Class-level
With SIL-IS: ≤15% CV Without IS: >20–30% CV
Supports PK method precision
Regulatory target; method validation review needed
Pharmacokinetics Method Validation Accuracy & Precision

ANDA and QC Regulatory Compliance

Benserazide D3 Hydrochloride is specifically positioned and supplied for analytical method development, method validation (AMV), and Quality Control (QC) applications essential for Abbreviated New Drug Application (ANDA) submissions and commercial production of Benserazide drug products [1]. This contrasts with generic, research-grade deuterated compounds that may lack the comprehensive Certificate of Analysis (CoA) or stability data required for a regulated environment. This compound is offered as a fully characterized reference standard with possible traceability to primary pharmacopeial standards like USP or EP, a crucial differentiator for procurement in a cGMP/GLP setting .

Regulatory Suitability
Context-dependent
Target: Supplied for ANDA/AMV/QC; possible USP/EP traceability Research-grade: Basic research use; may lack full CoA
Supports regulatory method validation documentation
Vendor documentation review needed
ANDA Quality Control Regulatory Compliance

Long-Term Stability Profile

Long-term stability of an internal standard is a critical procurement consideration, as degradation can lead to inaccurate quantification and costly repeat analyses. For Benserazide-d3 Hydrochloride, a documented stability of ≥4 years when stored at -20°C has been established, providing a clear, quantitative benchmark for laboratory planning and inventory management . This is a verifiable, product-specific specification that may not be consistently validated or stated for similar compounds from other suppliers, where stability might be assumed but not proven or guaranteed.

Shelf Life
Specification review
≥ 4 years at -20°C
Supports long-term inventory planning
Vendor-specified; independent confirmation advised
Stability Storage Shelf Life

Isotopic Purity and Method Interference

A key quality attribute of a deuterated internal standard is its isotopic purity; low purity means the material contains significant amounts of unlabeled (d0) or incompletely labeled (d1, d2) species. The presence of these impurities contributes to background signal at the m/z channel of the unlabeled analyte (Benserazide), which can falsely elevate the measured concentration, particularly at the lower limit of quantification (LLOQ). Benserazide-d3 Hydrochloride is specified with a purity of ≥99% for deuterated forms (d1-d3) . This high isotopic purity ensures minimal isotopic cross-talk (or 'crosstalk'), maintaining a clean baseline and enabling accurate quantification of Benserazide at low ng/mL levels.

Isotopic Purity
Specification review
≥99% deuterated forms (d1–d3)
Supports low background at LLOQ
Review CoA for exact purity specification
Isotopic Purity Method Interference Quality Control

Benserazide-d3 Application Scenarios


Clinical & Preclinical Pharmacokinetic Studies

This is the primary application for Benserazide-d3 Hydrochloride. By using it as an internal standard, researchers and bioanalytical CROs can accurately quantify Benserazide concentrations in plasma, serum, urine, or tissue homogenates from animal models or human subjects. The data generated is essential for determining key PK parameters (e.g., Cmax, Tmax, AUC, t½) for Benserazide, often in combination with levodopa, as part of drug development or therapeutic drug monitoring programs [1].

Bioanalytical Method Validation for ANDA

In the generic pharmaceutical industry, developing and validating a robust, specific, and sensitive LC-MS/MS method for Benserazide is a prerequisite for filing an ANDA. Benserazide-d3 Hydrochloride, with its documented characterization and potential for traceability to pharmacopeial standards, is the ideal and expected choice for this work. Its use ensures the method meets stringent regulatory requirements for accuracy, precision, and selectivity, directly supporting a successful regulatory submission .

QC and Batch Release Testing

Commercial manufacturers of Benserazide-containing drug products require validated analytical methods for QC release and stability testing. Benserazide-d3 Hydrochloride serves as the internal standard in these methods, ensuring that each batch of the pharmaceutical product meets its specification for Benserazide content and purity. The long-term stability and high purity of the -d3 compound are critical to the long-term reproducibility and reliability of the QC method [2].

Non-Canonical Pharmacology in Cancer

Beyond its established role as an AADC inhibitor, Benserazide has shown activity against targets like hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2), sparking interest in its potential anti-cancer effects [3]. In such exploratory pharmacology studies, quantifying Benserazide levels in cell culture media, cell lysates, or tumor tissue is often necessary to correlate exposure with pharmacodynamic effects. Benserazide-d3 Hydrochloride provides the analytical tool needed for this precise quantification, enabling rigorous, reproducible research in these emerging fields.

Application
Selection Property
Validation Focus
Bioanalytical quantification in research matrices
Stable isotope-labeled IS with +3 Da shift
Method accuracy and precision assessment
Method validation for regulatory documentation
Characterized standard with potential pharmacopeial traceability
Compliance with bioanalytical validation guidelines
Quality control testing of drug products
High isotopic purity and documented stability
Long-term method reproducibility
Exploratory pharmacology in cancer research
Adaptable IS for cell and tissue matrices
Exposure-response modeling in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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